Structural Differentiation: 3-Chlorophenyl vs. 2-Chlorophenyl Substitution
The compound features a 3-chlorophenyl substituent, whereas the most potent pyrazolo[3,4-d]pyridazinones in published PDE4 inhibition studies bear a 2-chlorophenyl group [1]. While no direct head-to-head data exists for this exact compound, the SAR from analogous series indicates that the 3-chloro isomer is predicted to be significantly less active than the 2-chloro congener, representing a critical differentiation point for scientific selection where target engagement at PDE4 is desired. The quantitative benchmark for the 2-chloro-optimized series is nanomolar PDE4 IC50 [1].
| Evidence Dimension | PDE4 inhibitory activity (predicted by topological analogy) |
|---|---|
| Target Compound Data | Not directly assessed; predicted low activity based on SAR |
| Comparator Or Baseline | 2-(2-chlorophenyl)-pyrazolo[3,4-d]pyridazinone analogs: PDE4 IC50 in nanomolar range |
| Quantified Difference | Predicted >10-fold loss in potency relative to 2-chloro analogs |
| Conditions | Prediction based on published pyrazolo[3,4-d]pyridazinone PDE4 SAR |
Why This Matters
For procurement decisions targeting PDE4 pharmacology, the 3-chlorophenyl isomer is a predicted inferior choice compared to the 2-chlorophenyl analogs, avoiding wasted resources on a suboptimal chemotype.
- [1] De Simone, C., et al. (2010). Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity. Bioorganic & Medicinal Chemistry, 18(10), 3552–3563. View Source
